2,5-Dimethyl-1-hexene
Overview
Description
2,5-Dimethyl-1-hexene is a chemical compound with the CAS Number: 6975-92-4. It has a molecular weight of 112.22 . The IUPAC name for this compound is 2,5-dimethyl-1-hexene .
Synthesis Analysis
The synthesis of 2,5-dimethyl-1-hexene can be achieved through the dimerization of isobutene under mild pressure conditions . A study has shown that the co-feeding of hydrogen sulfide (H2S) significantly influences the synthesis of 2,5-dimethyl-1-hexene .Molecular Structure Analysis
The molecular formula of 2,5-Dimethyl-1-hexene is C8H16 . The IUPAC Standard InChI is InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 .Scientific Research Applications
Chemical Reactions and Catalysis
- Diels-Alder Reaction : A study on the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene investigated the pressure and temperature effects on the reaction rate, providing insights into the activation volume and the process of nitrogen molecule loss by the intermediate just after its formation (Kiselev et al., 1999).
Fuels and Energy Sources
- Renewable Fuels Production : Research into the conversion of 1-hexene to jet and diesel fuels highlighted a highly efficient and selective process, suggesting potential applications in the synthesis of full-performance hydrocarbon fuels from bio-ethanol (Harvey & Meylemans, 2014).
Polymer Science
- Polymerization Studies : The polymerization and copolymerization of dimethyl 1-hexene-2,5-dicarboxylate, an acrylic ester with a bulky α-substituent, were studied, revealing insights into the slow propagation and reactivity in copolymerization compared to methyl methacrylate (Otsu et al., 1991).
Zeolite Catalysts
- Isomerization on Zeolite Catalysts : The isomerization of 1-hexene on H-ZSM-5 zeolite was explored, providing insights into the product formation through various processes like cis-trans isomerization and skeletal rearrangement, and the impact of the zeolite's pore structure (Abbot et al., 1985).
Renewable Feedstock Optimization
- Dimerization for Fuel Production : The study on the dimerization of renewable feedstock 2-ethyl-1-hexene to a complex mixture of hydrocarbons demonstrates the potential of using such processes for renewable jet and diesel fuels (Harvey & Quintana, 2010).
Chemical Synthesis and Ring Opening
- Laccase-Catalyzed Ring Opening : The laccase-catalyzed ring opening of 2,5-dimethylfuran using air as an oxidant was studied, yielding stereoselective 3-hexene-2,5-diones, which is relevant for understanding the catalytic processes involving air as an oxidant (Asta et al., 2011).
Safety And Hazards
2,5-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
2,5-dimethylhex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWTVCVSJVEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220046 | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-hexene | |
CAS RN |
6975-92-4 | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexene, 2,5-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dimethyl-1-hexene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY37U9SN2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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